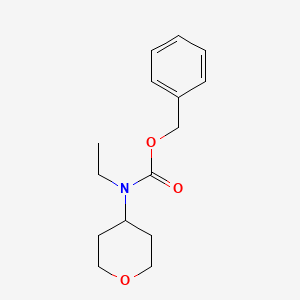

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is also known as Carbamic acid, N-ethyl-N-(tetrahydro-2H-pyran-4-yl)-, phenylmethyl ester .

Molecular Structure Analysis

The molecular structure of “Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate” consists of a benzyl group, an ethyl group, a carbamate group, and a tetrahydro-2H-pyran-4-yl group . The molecular weight of the compound is 263.33 .

Scientific Research Applications

Antiviral Applications

This compound is being investigated for its antiviral properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms .

Anticancer Applications

“Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate” is also being studied for its anticancer properties . It may inhibit cancer cell proliferation, making it a potential therapeutic agent in cancer treatment .

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a range of therapeutic applications in cancer treatment .

Biological Activities of Benzo Derivatives

While simple 2H-Pyrans are difficult to synthesize as pure and isolated compounds, many of their benzo derivatives (i.e., 2H-chromenes) constitute stable molecules, with a broad spectrum of biological activities .

Representation in Higher Plants

2H-chromenes, the benzo derivatives of 2H-Pyrans, have a widespread representation in the higher plants . This suggests potential applications in plant biology and agriculture .

Chemical Research

Due to its unique structure, “Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate” is of interest in chemical research . It can serve as a model compound for studying reactions and mechanisms .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular components, potentially interfering with dna and rna processes .

Mode of Action

It’s suggested that the tetrahydro-2h-pyran ring in the compound may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with dna and rna processes, potentially affecting various biochemical pathways .

Pharmacokinetics

It’s suggested that the tetrahydro-2h-pyran ring in the compound may enhance the molecule’s solubility, potentially improving its bioavailability .

Result of Action

Similar compounds have been investigated for their antiviral and anticancer properties, suggesting that they may interfere with viral replication mechanisms or cancer cell proliferation .

properties

IUPAC Name |

benzyl N-ethyl-N-(oxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-16(14-8-10-18-11-9-14)15(17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQKMDNCEPMPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2467983.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-Benzyl-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2467996.png)

![(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2468001.png)

![N-cyclohexyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468003.png)